N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a methoxyphenyl group, a pyrrole ring, and a tetrahydropyran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring with a sulfone group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized via Paal-Knorr synthesis or other suitable methods.
Formation of the Tetrahydropyran Ring: This ring is typically formed through cyclization reactions involving dihydropyran and appropriate nucleophiles.
Final Coupling: The final step involves coupling the intermediate products to form the target compound, often using amide bond formation reactions under conditions such as EDCI/HOBt or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are investigated. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-(1,1-dioxido-1,2-thiazinan-2-yl)acetamide
- N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-N2-[(3-nitrophenyl)sulfonyl]glycinamide
Uniqueness
The uniqueness of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29N3O5S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)-4-methoxyphenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-7-6-18(16-19(20)25-12-4-5-15-31(25,27)28)23-21(26)17-22(8-13-30-14-9-22)24-10-2-3-11-24/h2-3,6-7,10-11,16H,4-5,8-9,12-15,17H2,1H3,(H,23,26) |
InChI Key |
SMASVLOVPRNVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2(CCOCC2)N3C=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
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